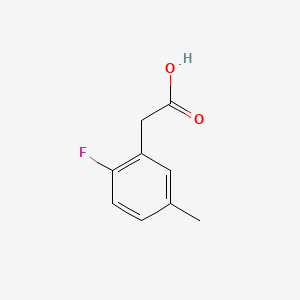

2-Fluoro-5-methylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFSSMCJXPLZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590638 | |

| Record name | (2-Fluoro-5-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203314-27-6 | |

| Record name | (2-Fluoro-5-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-5-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-methylphenylacetic Acid (CAS No. 203314-27-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2-Fluoro-5-methylphenylacetic acid, a key building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a comprehensive synthesis protocol with mechanistic insights, outlines methods for analytical characterization, and explores its applications in the synthesis of pharmacologically active molecules. Safety protocols for handling this compound are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives in Medicinal Chemistry

This compound, with the Chemical Abstracts Service (CAS) number 203314-27-6 , is a substituted phenylacetic acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2][3][4][5][6] The strategic incorporation of a fluorine atom and a methyl group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in drug design.

Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of fluorine can block metabolic pathways, thereby increasing the half-life of a drug, and can also lead to stronger interactions with biological targets through the formation of favorable electrostatic interactions. Phenylacetic acid and its derivatives are themselves important structural motifs found in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[7] The combination of these features makes this compound a valuable starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 203314-27-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉FO₂ | [1][4] |

| Molecular Weight | 168.17 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥98% | |

| Boiling Point (Predicted) | 275.5 ± 25.0 °C | [4] |

| pKa (Predicted) | 4.02 ± 0.10 | [4] |

| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [4] |

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to phenylacetic acid derivatives exist, a common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example, illustrating the key chemical transformations.

Synthesis Workflow Diagram

Caption: A representative three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Sandmeyer Reaction - Synthesis of 2-Bromo-1-fluoro-4-methylbenzene

The synthesis commences with the diazotization of 2-fluoro-5-methylaniline, followed by a Sandmeyer reaction to introduce a bromine atom.

-

Diazotization: Dissolve 2-fluoro-5-methylaniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence will be observed.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-bromo-1-fluoro-4-methylbenzene.

Step 2: Cyanation - Synthesis of 2-Fluoro-5-methylbenzonitrile

The bromo-substituted intermediate is then converted to the corresponding nitrile.

-

Combine 2-bromo-1-fluoro-4-methylbenzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to reflux (typically 140-160 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

The crude 2-fluoro-5-methylbenzonitrile can be purified by crystallization or column chromatography.

Step 3: Hydrolysis - Synthesis of this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid.

-

Acid Hydrolysis: Reflux 2-fluoro-5-methylbenzonitrile (1.0 eq) in a concentrated aqueous acid solution (e.g., 50% sulfuric acid) for several hours.

-

Alternatively, Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Monitor the reaction until completion (TLC or LC-MS).

-

If base hydrolysis was used, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.3 ppm, a singlet for the methylene protons (CH₂) of the acetic acid moiety around 3.7 ppm, and a complex multiplet pattern for the three aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will exhibit distinct signals for the nine carbon atoms, including the methyl carbon, the methylene carbon, the four aromatic carbons (with C-F coupling), the aromatic carbon attached to the fluorine (a doublet with a large coupling constant), and the carboxylic acid carbon.

-

IR (Infrared) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of 168.17.

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid group allows for a variety of chemical transformations, most notably amide bond formation.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features can be found in molecules targeting a range of therapeutic areas. For instance, it can be a precursor for the synthesis of novel anti-inflammatory agents, enzyme inhibitors, and receptor modulators. The fluorinated phenylacetic acid moiety can be incorporated into larger molecules to enhance their pharmacological properties.

Use in the Synthesis of Bioactive Compounds

An example of its application is in the synthesis of novel NK1 receptor antagonists. The 2-(S)-(4-fluoro-2-methylphenyl)piperazine moiety, which can be derived from this compound, has been identified as a key component in potent and selective NK1 receptor antagonists.[8] These compounds have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as other neurological disorders.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is generally classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique combination of a fluorinated phenyl ring and a reactive carboxylic acid functional group makes it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safety considerations to aid researchers and drug development professionals in its effective and safe utilization.

References

- Win-Win Chemical. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 849359, 2-(2-Fluoro-5-nitrophenyl)acetic acid.

- Yamakawa, N., Suemasu, S., Matoyama, M., Kimoto, A., Takeda, M., Tanaka, K. I., ... & Mizushima, T. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882.

- Allfluoro pharmaceutical co .ltd. This compound, 203314-27-6.

- Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Pentassuglia, G., ... & Guercio, G. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238–3247.

Sources

- 1. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 2. 203314-27-6 this compound AKSci X2687 [aksci.com]

- 3. This compound,203314-27-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 4. 203314-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 203314-27-6 [m.chemicalbook.com]

- 7. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2-Fluoro-5-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methylphenylacetic acid (CAS No. 203314-27-6), a key building block in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data with theoretical predictions to offer a robust profile of the compound. We delve into the causality behind its physicochemical characteristics, present standardized protocols for their determination, and outline the expected spectroscopic signatures. This guide is structured to provide both quick reference data and in-depth scientific context, ensuring a thorough understanding for its application in a laboratory setting.

Introduction: Compound Identity and Significance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a phenyl ring functionalized with fluorine, a methyl group, and an acetic acid moiety, makes it a versatile intermediate in organic synthesis. The presence of the fluorine atom is particularly significant in medicinal chemistry, as fluorine substitution can modulate metabolic stability, binding affinity, and lipophilicity of drug candidates. Understanding the fundamental physical properties of this compound is a critical first step in its handling, formulation, and application in the synthesis of more complex active pharmaceutical ingredients (APIs).

Key Compound Identifiers:

-

Chemical Name: 2-(2-Fluoro-5-methylphenyl)acetic acid

Core Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. This data is essential for predicting the compound's behavior in various chemical and physical processes, from reaction kinetics to formulation stability.

| Property | Value | Data Type | Source |

| Physical Form | White Crystalline Solid | Experimental | [1][6][7] |

| Melting Point | 89-93 °C | Experimental | [1] |

| Boiling Point | 275.5 ± 25.0 °C | Predicted | [7] |

| Density | 1.224 ± 0.06 g/cm³ | Predicted | [7] |

| pKa | 4.02 ± 0.10 | Predicted | [6][7] |

In-Depth Analysis of Physical Properties

Crystalline State and Melting Point

This compound exists as a crystalline solid at ambient temperature.[1][6][7] The melting point range of 89-93 °C is a key indicator of its purity and lattice energy.[1] A sharp melting range within this window suggests a high degree of purity. The carboxylic acid group facilitates strong intermolecular hydrogen bonding, forming dimers in the solid state, which contributes to a relatively high melting point compared to non-acidic analogues. The presence of the fluoro and methyl groups on the phenyl ring influences crystal packing and, consequently, the energy required to transition from a solid to a liquid state.

Thermal Stability and Boiling Point

The predicted boiling point of 275.5 °C suggests that the compound possesses moderate thermal stability.[7] However, for carboxylic acids, it is common for decomposition to occur at or near the boiling point, especially at atmospheric pressure. Therefore, purification by distillation should be conducted under reduced pressure to lower the boiling temperature and prevent thermal degradation.

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and formulation possibilities. As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. The predicted pKa of approximately 4.02 indicates it is a weak acid.[6][7]

-

In acidic media (pH < pKa): The compound will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and is expected to have higher solubility in organic solvents like ethyl acetate, acetone, and dichloromethane, but lower solubility in aqueous media.

-

In basic media (pH > pKa): The compound will deprotonate to form its carboxylate salt (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher solubility in aqueous solutions, such as phosphate or bicarbonate buffers.

This pH-dependent solubility is a cornerstone for designing extraction, purification, and formulation strategies. For instance, it can be selectively extracted from an organic solvent into an aqueous basic solution and then precipitated out by acidification.

Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, self-validating methodologies.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the characterization of a new chemical entity like this compound.

Protocol: Melting Point Determination (USP <741> Class Ia)

This protocol describes the determination of the melting range using the capillary method, which is a standard and authoritative procedure.[8][9][10]

Causality: This method relies on the precise measurement of the temperatures at which the phase transition from solid to liquid begins and ends. The rate of heating is strictly controlled to ensure thermal equilibrium between the sample and the heating block, providing an accurate and reproducible melting range.

Methodology:

-

Sample Preparation: Finely powder the dry this compound.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[8]

-

Apparatus Setup: Place the capillary in the heating block of a calibrated melting point apparatus.

-

Heating Ramp: Heat the block rapidly to a temperature approximately 5-10 °C below the expected start of melting (e.g., to ~80 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Record T₁: Record the temperature (T₁) at which the first sign of liquid is observed (the substance collapses against the capillary wall).[10]

-

Record T₂: Record the temperature (T₂) at which the sample is completely liquid.

-

Report: The melting range is reported as T₁ - T₂. For a pure substance, this range should be narrow.

Protocol: Aqueous Solubility Determination (WHO BCS Guidelines)

This protocol outlines the equilibrium shake-flask method to determine the pH-dependent solubility, crucial for biopharmaceutical classification.[11][12][13]

Causality: This method ensures that true thermodynamic equilibrium solubility is measured by allowing sufficient time for the solid drug to dissolve and saturate the solution at a constant temperature. Using different pH buffers mimics the physiological conditions of the gastrointestinal tract.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[11]

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in sealed vials. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[11][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Report: Report the solubility at each pH in mg/mL. The lowest measured value across the pH range determines the BCS solubility class.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >10 ppm.

-

Aromatic Protons (-ArH): Three protons on the phenyl ring will appear in the aromatic region (approx. 6.9-7.3 ppm). Due to the substitution pattern, they will show complex splitting patterns (couplings to each other and to the fluorine atom).

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group is expected around 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons will appear upfield, around 2.3-2.4 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): Expected in the range of 175-180 ppm.

-

Aromatic Carbons (-ArC-): Six distinct signals are expected. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂-): Expected around 40-45 ppm.

-

Methyl Carbon (-CH₃): Expected around 20-22 ppm.

-

Molecular Structure and Predicted ¹H NMR Signals

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic (methyl and methylene) C-H stretches will be just below 3000 cm⁻¹.[14]

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹.[14]

-

C-F Stretch: A strong band in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule is expected at m/z = 168.

-

Key Fragments: A prominent fragmentation pathway for phenylacetic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to a fragment at m/z = 123.[15] Another common fragmentation is the cleavage of the C-C bond next to the ring, which would generate a tropylium-like ion, with its specific m/z depending on the substituents.

Safety, Handling, and Storage

-

Hazard Identification: This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place to ensure long-term stability.[1]

Conclusion

This guide has detailed the essential physical properties of this compound, providing both established experimental data and reliable theoretical predictions. By understanding its melting point, solubility, thermal stability, and spectroscopic characteristics, researchers can handle, utilize, and formulate this compound with a higher degree of scientific rigor and safety. The provided standardized protocols for melting point and solubility serve as a foundation for achieving accurate and reproducible characterization in a research and development setting.

References

- SRS. (n.d.). Determination of Melting Points According to Pharmacopeia.

- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube.

- Scrivens, M., et al. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv.

- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Pauletti, G. M., et al. (2022). Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. Journal of Pharmaceutical Sciences, 111(1), 113-120.

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments....

- Chegg. (2021). Solved Please interpret this MS spectrum of phenylacetic.

- Chegg. (2021). Solved Please interpret this IR spectrum of phenylacetic.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- mzCloud. (2016). Phenylacetic acid.

- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167.

- PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.

- MDPI. (2020). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 25(21), 5081.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive.

- Win-Win Chemical. (n.d.). 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid.

- chemmunicate ! (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [Video]. YouTube.

- NIST. (n.d.). Acetic acid, phenyl ester.

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound, 203314-27-6.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- SpectraBase. (n.d.). N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. scribd.com [scribd.com]

- 2. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 3. 203314-27-6 this compound AKSci X2687 [aksci.com]

- 4. This compound,203314-27-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 5. fishersci.no [fishersci.no]

- 6. 203314-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 203314-27-6 [m.chemicalbook.com]

- 8. thinksrs.com [thinksrs.com]

- 9. uspbpep.com [uspbpep.com]

- 10. m.youtube.com [m.youtube.com]

- 11. who.int [who.int]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Fluoro-5-methylphenylacetic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-5-methylphenylacetic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its fundamental physicochemical properties, with a core focus on its molecular weight, and explore its synthesis, analytical characterization, and applications. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1] The introduction of a fluorine atom into the phenyl ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. This compound is a member of this important class of compounds, serving as a valuable precursor in the development of novel therapeutic agents. Its structural isomers, such as 3-Fluoro-5-methylphenylacetic acid and 5-Fluoro-2-methylphenylacetic acid, also have distinct chemical characteristics and applications.[2][3]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development.

Molecular Formula and Weight

The molecular formula for this compound is C9H9FO2.[4][5][6][7] Based on this, the molecular weight is calculated as follows:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 9 atoms × 1.008 amu = 9.072 amu

-

Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Total Molecular Weight = 168.167 amu

This is often rounded to 168.17 g/mol in commercial and research contexts.[4][7][8]

Key Properties Summary

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 203314-27-6 | [4][5] |

| Molecular Formula | C9H9FO2 | [4][5][6][7] |

| Molecular Weight | 168.17 g/mol | [4][7][8] |

| Physical Form | Solid | [4] |

| Melting Point | 89-93°C | [4] |

| Purity (Typical) | ≥98% | [4] |

Synthesis Strategies for this compound

While specific, detailed synthesis routes for this compound are proprietary, a plausible and logical pathway can be extrapolated from established organic chemistry principles and published methods for analogous compounds, such as 2,4,5-trifluorophenylacetic acid.[9] A common approach involves the conversion of a suitable substituted toluene derivative.

A potential synthetic workflow is outlined below:

Caption: A potential synthetic pathway for this compound.

Experimental Protocol Insights

-

Benzylic Bromination: The synthesis would likely commence with the free-radical bromination of 2-fluoro-5-methyltoluene using a reagent like N-bromosuccinimide (NBS) and a radical initiator. The causality here is the selective halogenation at the benzylic position due to the stability of the resulting benzyl radical.

-

Nucleophilic Substitution: The resulting benzyl bromide is an excellent electrophile for nucleophilic substitution with a cyanide source, such as sodium cyanide, to form the corresponding nitrile. This step is crucial for introducing the second carbon atom of the acetic acid moiety.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by an acidic workup. This is a standard and reliable transformation in organic synthesis.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a powerful method for this purpose, often coupled with mass spectrometry (MS) for definitive identification.

Illustrative HPLC-MS Analytical Workflow

The following diagram outlines a typical workflow for the analysis of this compound.

Caption: A typical HPLC-MS workflow for the analysis of this compound.

Exemplary HPLC Protocol

Based on methods for similar fluorophenylacetic acid isomers, a robust analytical protocol can be designed.[10]

-

Column: A reverse-phase column, such as a Primesep SB, 4.6 x 250 mm, 5 µm, is a suitable choice.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like formic acid (0.1-0.2%) is effective for achieving good peak shape and retention. A typical starting point could be a 40:60 MeCN:Water ratio.[10]

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.[10]

-

Detection: UV detection at a wavelength around 264 nm is appropriate for the phenyl ring chromophore.[10] For mass spectrometry, electrospray ionization (ESI) in negative ion mode would be ideal to detect the deprotonated molecule [M-H]⁻.

-

Self-Validation: The protocol's trustworthiness is established by running a blank to ensure no system contamination, a known standard to confirm retention time and detector response, and the sample itself. The combination of retention time matching and mass-to-charge ratio confirmation provides a high degree of confidence in the analyte's identity and purity.

Applications in Research and Drug Development

Phenylacetic acid derivatives are integral to the pharmaceutical industry.[1] They serve as scaffolds for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. The this compound moiety can be incorporated into lead compounds to enhance their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. For small molecule drug development, quantitative analysis is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] The fluorine atom can block metabolic oxidation at the 2-position of the ring, a common strategy in medicinal chemistry to increase a drug's half-life. The methyl group provides an additional point for structural modification or can influence receptor binding.

Conclusion

This compound, with a molecular weight of 168.17 g/mol , is a valuable chemical entity for scientific research, particularly in the realm of drug discovery and development. Its synthesis, while requiring careful execution, follows established chemical principles. Robust analytical methods, such as HPLC-MS, are essential for ensuring its quality and are readily adaptable from existing protocols for similar compounds. The strategic incorporation of fluorine and methyl groups on the phenylacetic acid scaffold makes it an attractive starting material for the synthesis of new chemical entities with potentially enhanced therapeutic properties.

References

- Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737589, 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.

- Win-Win Chemical. (n.d.). 2-(2-fluoro-5-methylphenyl)acetic acid.

- U.S. Environmental Protection Agency. (2021). Analytical Method Summaries.

- Fisher Scientific. (n.d.). 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific.

- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

- Yuan, Q. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.

- Szlosek-Pina, N., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.

- Lovelace Biomedical. (2023). Novel bioanalytical approaches to drug development – 5-AZA a case study to be presented at the 67th ASMS Conference in Atlanta.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-FLUORO-2-METHYLPHENYLACETIC ACID | 261951-75-1 [chemicalbook.com]

- 3. 3-Fluoro-5-methylphenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. 203314-27-6 this compound AKSci X2687 [aksci.com]

- 5. This compound,203314-27-6->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. 203314-27-6 2-(2-fluoro-5-methylphenyl)acetic acid 2-氟-5-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 7. scbt.com [scbt.com]

- 8. 5-Fluoro-2-methylphenylacetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. scispace.com [scispace.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. lovelacebiomedical.org [lovelacebiomedical.org]

An In-depth Technical Guide to 2-Fluoro-5-methylphenylacetic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-5-methylphenylacetic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to critically evaluate and apply this information in their work.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 203314-27-6) is a derivative of phenylacetic acid, a compound with known biological activity.[1] The introduction of a fluorine atom and a methyl group onto the phenyl ring significantly modifies its electronic and steric properties, influencing its reactivity, lipophilicity, and metabolic stability. These characteristics are of paramount importance in the design of novel therapeutic agents.

The molecular structure consists of a phenyl ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and an acetic acid moiety at the 1-position.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 203314-27-6 | |

| Molecular Formula | C₉H₉FO₂ | |

| Molecular Weight | 168.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 89-93 °C | |

| Purity | ≥98% | |

| Storage | Store long-term in a cool, dry place |

Synthesis Methodologies

The synthesis of this compound can be approached through several synthetic routes. A common and effective method involves the Willgerodt-Kindler reaction, which is a powerful tool for converting aryl alkyl ketones into the corresponding amides, followed by hydrolysis to the carboxylic acid.[2][3][4][5] This approach is particularly advantageous due to the commercial availability of the starting material, 2-fluoro-5-methylacetophenone.

Proposed Synthesis via Willgerodt-Kindler Reaction

This protocol is a self-validating system, as the progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and the final product identity and purity confirmed by NMR, MS, and HPLC.

Step 1: Thioamide Formation via Willgerodt-Kindler Reaction

The initial step involves the reaction of 2-fluoro-5-methylacetophenone with sulfur and a secondary amine, typically morpholine, to form the corresponding thioamide.[3][4][5] The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal methyl group.

-

Reactants: 2-Fluoro-5-methylacetophenone, Sulfur, Morpholine

-

Solvent: Pyridine or a high-boiling solvent

-

Procedure:

-

Combine 2-fluoro-5-methylacetophenone, sulfur, and morpholine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the excess solvent under reduced pressure.

-

The crude thioamide can be purified by column chromatography on silica gel.

-

Step 2: Hydrolysis to this compound

The purified thioamide is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. Acid-catalyzed hydrolysis is often preferred for its straightforward workup.

-

Reactant: 2-(2-Fluoro-5-methylphenyl)thioacetomorpholide

-

Reagent: Aqueous sulfuric acid or hydrochloric acid

-

Procedure:

-

Dissolve the thioamide in a suitable solvent (e.g., ethanol) and add an aqueous solution of a strong acid (e.g., 50% H₂SO₄).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be further purified by recrystallization.

-

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development

Phenylacetic acid derivatives are prevalent scaffolds in medicinal chemistry.[6] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel drug candidates.

Potential as a Non-Steroidal Anti-Inflammatory Drug (NSAID) Intermediate

Research into fluorinated phenylpropanoic acid derivatives has shown promise in the development of safer NSAIDs.[7][8][9] The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially leading to improved potency and a better safety profile, particularly with respect to gastric side effects.[7][8][9] While direct studies on this compound as an NSAID are not extensively published, its structural similarity to compounds with demonstrated anti-inflammatory activity suggests its potential as a key intermediate for the synthesis of new NSAID candidates.

Intermediate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor that binds the neuropeptide Substance P.[10][11] Antagonists of the NK1 receptor have been successfully developed for the treatment of chemotherapy-induced nausea and vomiting (CINV) and are being investigated for other indications such as depression and anxiety.[10][11][12][13][14] The development of potent and selective NK1 receptor antagonists is an active area of research. While this compound itself is not an NK1 antagonist, its structural motifs are found in known antagonists, suggesting its utility as a synthetic precursor.

Caption: Potential applications of this compound in drug development.

Analytical Characterization

Robust analytical methods are essential for ensuring the purity and quality of this compound for research and development purposes.

High-Performance Liquid Chromatography (HPLC)

A reliable reversed-phase HPLC method can be developed for the analysis of fluorinated aromatic carboxylic acids.[15] This method allows for the determination of purity and the quantification of the compound in various matrices.

Table 2: Exemplar HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation of aromatic compounds. |

| Mobile Phase | Acetonitrile and water with a formic or acetic acid modifier | The organic modifier allows for elution from the C18 column, while the acid suppresses the ionization of the carboxylic acid, leading to better peak shape. |

| Detection | UV at 264 nm | Aromatic compounds exhibit strong UV absorbance, allowing for sensitive detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical runs. |

This method is compatible with mass spectrometry (LC-MS), which can provide further structural confirmation and identification of impurities.[16]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine and methyl substituents.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of a fluorine atom is not readily apparent from the isotopic pattern in the same way as chlorine or bromine.[17][18]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[19] Use in a well-ventilated area.[19] Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[19][20]

Conclusion

This compound is a versatile building block with significant potential for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and neurokinin-1 receptor antagonist research. Its synthesis is achievable through established organic chemistry reactions, and its purity can be rigorously assessed using standard analytical techniques. As with any chemical compound, proper safety protocols must be followed during its handling and use. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing drug discovery and development efforts.

References

- Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (n.d.).

- 2-Chloro-4-fluoro-5-methylphenylacetic acid Safety D

- 5-Fluoro-2-methylphenylacetic acid Safety Data Sheet. Apollo Scientific. (2023, July 7).

- Phenylacetic acid. (n.d.). In Wikipedia.

- SAFETY DATA SHEET. Fisher Scientific. (2024, March 31).

- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

- Willgerodt rearrangement. (n.d.). In Wikipedia.

- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011).

- Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. (2012). Journal of Medicinal Chemistry.

- 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis. ChemicalBook. (n.d.).

- Willgerodt‐Kindler Reac1on. MSU chemistry. (2009, January 30).

- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.).

- Process for preparation of 2-phenyl acetic acid derivatives. (2003).

- 13C NMR spectrum Phenyl acetic acid (18).

- Willgerodt-Kindler Reaction. SynArchive. (n.d.).

- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209).

- Willgerodt-Kindler Reaction. Organic Chemistry Portal. (n.d.).

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. (2010). Journal of Medicinal Chemistry.

- 2-(2-fluoro-5-methylphenyl)acetic acid. Win-Win Chemical. (n.d.).

- Phenylacetic Acid

- Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implic

- Synthesis of 2-[(3,4,5-Triphenyl)

- 203314-27-6(this compound) Product Description. ChemicalBook. (n.d.).

- Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-Inflammatory Drugs with Low Gastric Ulcerogenic Activity. (n.d.).

- This compound. Allfluoro pharmaceutical co .ltd. (n.d.).

- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023, August 29).

- Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid. (1972).

- Mass spectrometry of halogen-containing organic compounds. (n.d.).

- NK1 receptor antagonist. (n.d.). In Wikipedia.

- 5-FLUORO-2-METHYLPHENYLACETIC ACID. ChemicalBook. (n.d.).

- Synthesis and Pharmacological Evaluation of Antiinflamm

- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009). WO 2009/057133 A2.

- This compound. Santa Cruz Biotechnology. (n.d.).

- Preparation method of methylphenyl acetic acid. (2007). CN 1927801 A.

- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed.

- Method for preparing 2-bromo-5-fluoroaniline. (2020). CN 112110824 A.

- Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. (n.d.).

- Benzeneacetic acid. National Institute of Standards and Technology. (n.d.).

- Biological and Pharmacological Aspects of the NK1-Receptor. (2015). PubMed Central.

- NK1 receptor antagonist – Knowledge and References. Taylor & Francis. (n.d.).

- Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.

- Mass Spectrometry of Some Common Functional Groups. OpenStax. (2023, September 20)., September 20).

Sources

- 1. 203314-27-6 this compound AKSci X2687 [aksci.com]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. synarchive.com [synarchive.com]

- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylphenylacetic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Fluoro-5-methylphenylacetic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into three core synthetic strategies: the cyanidation of a benzyl halide intermediate, the carboxylation of a Grignard reagent, and the Willgerodt-Kindler rearrangement of an acetophenone derivative. Each pathway is critically examined, elucidating the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical considerations for each step. The guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic choices and their implications, thereby empowering the researcher to select and optimize the most suitable route for their specific needs.

Introduction: The Significance of this compound

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules incorporating this scaffold. Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable substituent in drug design. This guide will explore the most practical and scientifically robust methods for the synthesis of this important building block.

Pathway 1: From Benzyl Cyanide Intermediate

This is arguably the most common and scalable approach to this compound. The strategy involves a three-step sequence starting from the readily available 4-fluorotoluene. The key transformations are:

-

Chloromethylation of 4-fluorotoluene to yield 2-fluoro-5-methylbenzyl chloride.

-

Cyanation of the resulting benzyl chloride to form 2-fluoro-5-methylbenzyl cyanide.

-

Hydrolysis of the nitrile to the desired carboxylic acid.

Causality Behind Experimental Choices

The choice of this pathway is often dictated by the availability and cost of the starting materials. 4-fluorotoluene is an inexpensive commodity chemical. The chloromethylation reaction, while requiring careful handling of reagents, is a well-established method for introducing a reactive chloromethyl group onto an aromatic ring. The subsequent cyanation is a classic SN2 reaction, providing a straightforward route to extend the carbon chain. Finally, the hydrolysis of the nitrile is a robust and high-yielding transformation.

Experimental Workflow: Benzyl Cyanide Pathway

Caption: Synthesis of this compound via the benzyl cyanide pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylbenzyl chloride

The chloromethylation of aromatic compounds is a powerful tool for introducing a reactive handle.[1] In a well-ventilated fume hood, a mixture of 4-fluorotoluene, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride is treated with hydrogen chloride gas.[2][3] The reaction is typically carried out in a non-polar solvent like dichloromethane or in the absence of a solvent.

-

Protocol:

-

To a stirred solution of 4-fluorotoluene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, add anhydrous zinc chloride (0.2 eq).

-

Bubble hydrogen chloride gas through the mixture at a steady rate while maintaining the temperature at 60-70 °C for 4-6 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

-

Step 2: Synthesis of 2-Fluoro-5-methylbenzyl cyanide

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction.[4] Sodium cyanide is a common and effective cyanating agent.[5] The use of a polar aprotic solvent like DMSO facilitates the SN2 reaction.

-

Protocol:

-

In a round-bottom flask, dissolve 2-fluoro-5-methylbenzyl chloride (1.0 eq) in DMSO.

-

Add sodium cyanide (1.1 eq) portion-wise, ensuring the temperature does not exceed 40 °C.

-

Stir the mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, pour the reaction mixture into a large volume of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-fluoro-5-methylbenzyl cyanide, which can be used in the next step without further purification or purified by vacuum distillation.

-

Step 3: Hydrolysis of 2-Fluoro-5-methylbenzyl cyanide

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid.[6]

-

Protocol (Acidic Hydrolysis):

-

To a round-bottom flask containing 2-fluoro-5-methylbenzyl cyanide (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 120-140 °C) for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.

-

| Step | Starting Material | Product | Typical Yield | Key Reagents |

| 1 | 4-Fluorotoluene | 2-Fluoro-5-methylbenzyl chloride | 70-80% | Paraformaldehyde, HCl, ZnCl₂ |

| 2 | 2-Fluoro-5-methylbenzyl chloride | 2-Fluoro-5-methylbenzyl cyanide | 85-95% | NaCN, DMSO |

| 3 | 2-Fluoro-5-methylbenzyl cyanide | This compound | 80-90% | H₂SO₄, H₂O |

Pathway 2: The Grignard Reagent Approach

An alternative and elegant route to this compound involves the use of an organometallic intermediate, specifically a Grignard reagent. This pathway is particularly useful if the corresponding aryl halide is readily available. The key steps are:

-

Formation of the Grignard Reagent from 2-bromo-5-fluorotoluene.

-

Carboxylation of the Grignard reagent with carbon dioxide (dry ice).

Causality Behind Experimental Choices

The Grignard reaction is a cornerstone of C-C bond formation in organic synthesis.[7] Its primary advantage is the umpolung (reversal of polarity) of the carbon atom, transforming it from an electrophilic center in the aryl halide to a strongly nucleophilic one in the organomagnesium compound. This nucleophilic carbon can then readily attack the electrophilic carbon of carbon dioxide.[8] The choice of this pathway often depends on the commercial availability of 2-bromo-5-fluorotoluene.

Experimental Workflow: Grignard Pathway

Caption: Synthesis of this compound via the Grignard pathway.

Detailed Experimental Protocols

Step 1: Preparation of 2-Fluoro-5-methylphenylmagnesium bromide

The formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the reagent.[7] The use of an ether solvent such as tetrahydrofuran (THF) is crucial for stabilizing the Grignard reagent.[9]

-

Protocol:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.1 eq) in the flask and add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, place a solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Step 2: Carboxylation of 2-Fluoro-5-methylphenylmagnesium bromide

The carboxylation is typically performed by adding the Grignard solution to an excess of solid carbon dioxide (dry ice).[10] This ensures that the Grignard reagent is always in the presence of an excess of the electrophile, minimizing side reactions.

-

Protocol:

-

In a separate large flask, place an excess of freshly crushed dry ice.

-

Slowly pour the prepared Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature, which will cause the excess CO₂ to sublime.

-

Once the mixture has reached room temperature, cautiously add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization as described in Pathway 1.

-

| Step | Starting Material | Product | Typical Yield | Key Reagents |

| 1 | 2-Bromo-5-fluorotoluene | 2-Fluoro-5-methylphenylmagnesium bromide | >90% (in situ) | Mg, THF, I₂ |

| 2 | 2-Fluoro-5-methylphenylmagnesium bromide | This compound | 70-85% | CO₂ (dry ice), H₃O⁺ |

Pathway 3: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction offers a fundamentally different approach, starting from an acetophenone derivative.[11] This reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. The key steps are:

-

Friedel-Crafts Acylation of 4-fluorotoluene to synthesize 2-fluoro-5-methylacetophenone.

-

Willgerodt-Kindler Reaction of the acetophenone to form the corresponding thioamide.

-

Hydrolysis of the thioamide to this compound.

Causality Behind Experimental Choices

This pathway is attractive if 2-fluoro-5-methylacetophenone is a readily available or easily synthesized intermediate. The Friedel-Crafts acylation is a classic method for forming aryl ketones.[12][13] The Willgerodt-Kindler reaction itself is a unique transformation that involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to a thioamide.[14] This method can be advantageous when direct functionalization of the methyl group of 4-fluorotoluene is challenging.

Experimental Workflow: Willgerodt-Kindler Pathway

Caption: Synthesis of this compound via the Willgerodt-Kindler pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-methylacetophenone

Friedel-Crafts acylation of 4-fluorotoluene with acetyl chloride in the presence of a Lewis acid like aluminum chloride will yield a mixture of isomers.[15] The desired 2-fluoro-5-methylacetophenone is the ortho-acylated product.

-

Protocol:

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes, then add 4-fluorotoluene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by GC-MS.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and separate the isomers by fractional distillation or column chromatography to obtain 2-fluoro-5-methylacetophenone.

-

Step 2: Willgerodt-Kindler Reaction

The reaction of 2-fluoro-5-methylacetophenone with sulfur and an amine, typically morpholine, yields the corresponding thioamide.[16]

-

Protocol:

-

In a round-bottom flask, mix 2-fluoro-5-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (around 130-140 °C) for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a mixture of ethanol and water.

-

The product, 2-fluoro-5-methylphenylthioacetamide, will often crystallize upon cooling. Collect the solid by filtration.

-

If the product does not crystallize, extract it with a suitable organic solvent.

-

Step 3: Hydrolysis of the Thioamide

The thioamide is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification.

-

Protocol (Basic Hydrolysis):

-

Suspend the crude thioamide in an aqueous solution of sodium hydroxide (e.g., 20-30%).

-

Heat the mixture to reflux until the evolution of ammonia ceases (test with moist litmus paper).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the pH is strongly acidic.

-

The this compound will precipitate. Collect the solid by filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent to obtain the pure acid.

-

| Step | Starting Material | Product | Typical Yield | Key Reagents |

| 1 | 4-Fluorotoluene | 2-Fluoro-5-methylacetophenone | 50-60% (isomer separation) | Acetyl chloride, AlCl₃ |

| 2 | 2-Fluoro-5-methylacetophenone | 2-Fluoro-5-methylphenylthioacetamide | 60-75% | Sulfur, Morpholine |

| 3 | 2-Fluoro-5-methylphenylthioacetamide | This compound | 75-85% | NaOH, H₂O, H₃O⁺ |

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic pathways. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the equipment and expertise available.

-

The Benzyl Cyanide Pathway is often the most practical for large-scale synthesis due to the low cost of the starting material and the high yields of the individual steps.

-

The Grignard Pathway offers a more direct route if the corresponding aryl bromide is accessible and is an excellent choice for laboratory-scale synthesis.

-

The Willgerodt-Kindler Pathway provides a valuable alternative, particularly when the acetophenone precursor is readily available.

Each pathway has its own set of experimental considerations and challenges, which have been detailed in this guide. By understanding the underlying principles and carefully following the provided protocols, researchers can confidently synthesize this important building block for their research and development endeavors.

References

- Wikipedia. (2023). Willgerodt rearrangement.

- National Center for Biotechnology Information. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides.

- Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.

- Organic Syntheses. (n.d.). Phenylacetic acid.

- Michigan State University Department of Chemistry. (2009). Willgerodt-Kindler Reaction.

- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.

- SynArchive. (n.d.). Willgerodt-Kindler Reaction.

- Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

- J. Soc. Ouest-Afr. Chim. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.

- Wikipedia. (2023). Cyanation.

- National Center for Biotechnology Information. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- Google Patents. (n.d.). CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid.

- ResearchGate. (2014). An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media.

- Taylor & Francis. (n.d.). Cyanation – Knowledge and References.

- Google Patents. (n.d.). US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight.

- Durham University. (n.d.). New studies in aromatic chloromethylation.

- Scientific & Academic Publishing. (2016). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

- Chemguide. (n.d.). An introduction to Grignard reagents.

- Google Patents. (n.d.). CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound.

- YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab.

- Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.

- PrepChem. (n.d.). Preparation of 2-methylbenzyl chloride.

- YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.

- Google Patents. (n.d.). CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylphenylmagnesium bromide.

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. (n.d.). US2734908A - Method of producing aralkyl cyanides.

- Google Patents. (n.d.). CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- National Center for Biotechnology Information. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

- Royal Society of Chemistry. (n.d.). A simple and practical method for the cyanation of benzyl chlorides.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyanation - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 2-Fluoro-5-methylphenylacetic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylphenylacetic acid (CAS No. 203314-27-6), a valuable fluorinated building block in medicinal chemistry and drug discovery. While the specific historical discovery of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated phenylacetic acid derivatives as crucial intermediates in the synthesis of complex pharmaceutical agents. This guide details its chemical properties, plausible synthetic routes with detailed protocols, spectroscopic data, and its applications as a key intermediate in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Phenylacetic Acids